1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea, also known as ACTEU, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure makes it a valuable tool for studying various biochemical and physiological processes.
Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-chlorobenzyl)urea is a urea derivative with potential applications in medicinal chemistry. Research has shown that urea derivatives can be synthesized using a variety of methods, such as the Lossen rearrangement, and can be used to create compounds with potential pharmacological activities. For example, the synthesis of tetrahydropyrimidine-5-carboxylates, a type of cyclic urea derivative, has been investigated for its potential inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in conditions like Alzheimer's disease (Sujayev et al., 2016).
Corrosion Inhibition
Urea derivatives have also been studied for their corrosion inhibition properties. For instance, 1,3,5-triazinyl urea derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications for this compound in protecting metal surfaces against corrosion (Mistry et al., 2011).
Antioxidant Activity
Another area of application is in the synthesis of compounds with antioxidant properties. Urea derivatives have been synthesized and evaluated for their antioxidant activity, indicating potential use in developing treatments or supplements targeting oxidative stress-related diseases (George et al., 2010).
Chitin Synthesis Inhibition
Research has also explored the use of certain urea derivatives as inhibitors of chitin synthesis, which is a critical process in the development of insects. This implies that this compound could potentially be developed into an insecticidal compound (Deul et al., 1978).
properties
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-[(4-chlorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-11(20)15-7-6-14(22-15)8-9-18-16(21)19-10-12-2-4-13(17)5-3-12/h2-7H,8-10H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPCESRGSUKOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.